Methyl chlorodithioformate

Overview

Description

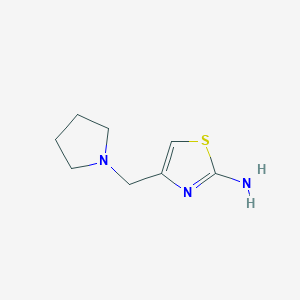

Methyl chlorodithioformate is a type of chlorodithioformate ester . Chlorodithioformate esters are known to be more reactive than their chloroformate counterparts due to increased electron donation by the hydrocarbon group .

Synthesis Analysis

The synthesis of methyl chlorodithioformate and similar compounds has been studied extensively. The reactivity of these compounds is enhanced by increased electron donation by the hydrocarbon group . A common method for synthesizing O - [(alkylthio)thiocarbonyl] esters of carbohydrates (carbohydrate xanthates) involves forming an alkoxide ion from the reaction of sodium hydride with a compound containing an unprotected hydroxyl group .Molecular Structure Analysis

The molecular structure of methyl chlorodithioformate is similar to that of other chlorodithioformate esters. The reactivity of these compounds is enhanced by increased electron donation by the hydrocarbon group .Chemical Reactions Analysis

The specific rates of solvolysis of S-methyl chlorothioformate (MeSCOCl) have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation . A stepwise SN1 (DN + AN) mechanism is proposed in the more ionizing solvents including six aqueous fluoroalcohols .Scientific Research Applications

Reactions with Grignard Reagents

Methyl chlorodithioformate, when reacted with Grignard reagents, has been found to yield various compounds. Larsson and Lawesson (2010) demonstrated that methyl chlorodithioformate reacts with methylmagnesium iodide at low temperatures to produce dimethyl trithiocarbonate and 3,3,7,7-tetrakis(methylthio)-1,2,4,6-tetrathiepane-5-thione. This reaction showcases the potential of methyl chlorodithioformate in synthesizing thioketones and other sulfur-containing organic compounds (Larsson & Lawesson, 2010).

Pesticide Drift and Environmental Impact

The study by Padovani and Capri (2005) investigated the environmental impact of chlorpyrifos-methyl, a derivative of methyl chlorodithioformate, in agriculture. They examined its dissipation in a water body adjacent to a citrus orchard, finding that pesticide drift loadings were measurable but lower than those predicted by regulatory drift models. This research highlights the environmental aspects of methyl chlorodithioformate derivatives in agricultural settings (Padovani & Capri, 2005).

DNA Methylation Studies

Methyl chlorodithioformate is indirectly linked to studies in DNA methylation, as methylation processes involve the transfer of methyl groups to DNA. Hu et al. (2016) explored the methylation levels of specific genes treated by hexavalent chromium, demonstrating the importance of methylation in cellular processes and potential biomarkers (Hu et al., 2016).

Epigenetic Studies in Medicine

The role of DNA methylation in medical applications, including the effects of various compounds, is a significant area of research. For instance, Guo et al. (2021) discussed the pleiotropic role of DNA methylation in Chinese herbal medicine, highlighting how methylation mediates responses to environmental factors and affects medicinal plant growth (Guo et al., 2021).

Mechanism of Action

Future Directions

Future research could focus on further understanding the solvolysis of methyl chlorodithioformate in various solvents, as well as exploring its potential applications in various fields. The use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate could be a promising area of study .

properties

IUPAC Name |

methyl chloromethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClS2/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPQEIZIDRUDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

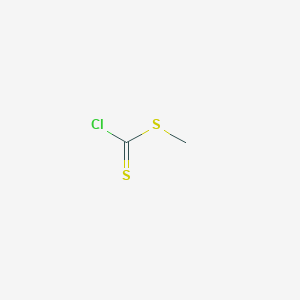

CSC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl chlorodithioformate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)

![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)